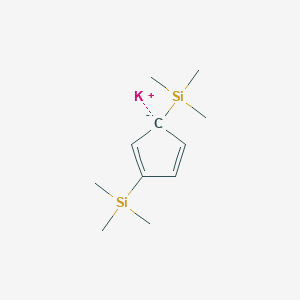
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is a complex organosilicon compound It features a unique structure where a potassium ion is associated with a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl-substituted cyclopentadienyl compounds with potassium reagents. One common method is the reaction of trimethylsilylcyclopentadiene with potassium hydride or potassium tert-butoxide under an inert atmosphere . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Chemistry: The cyclopentadienyl ring can coordinate with transition metals, forming organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and various nucleophiles. Typical reaction conditions involve inert atmospheres and aprotic solvents to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coordination reactions can produce a variety of organometallic complexes.
Aplicaciones Científicas De Investigación
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive molecules or in drug delivery systems.
Industry: In industrial settings, it can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane exerts its effects is primarily through its ability to act as a ligand in coordination chemistry. The cyclopentadienyl ring can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylcyclopentadiene: Similar in structure but lacks the potassium ion.
Potassium cyclopentadienide: Contains a cyclopentadienyl ring but without the trimethylsilyl substitution.
Trimethylsilyl chloride: A simpler organosilicon compound used in various synthetic applications.
Uniqueness
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to the combination of the potassium ion, the trimethylsilyl groups, and the cyclopentadienyl ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler related compounds .
Propiedades
Número CAS |
103731-90-4 |
|---|---|
Fórmula molecular |
C11H21KSi2 |
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.K/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
Clave InChI |
SXLXWZCHUYNPNT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
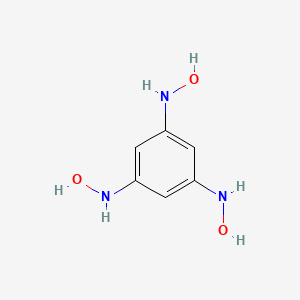

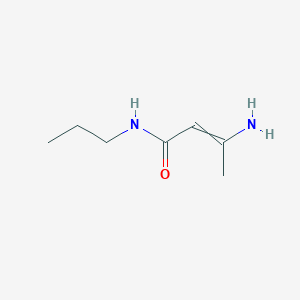
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)

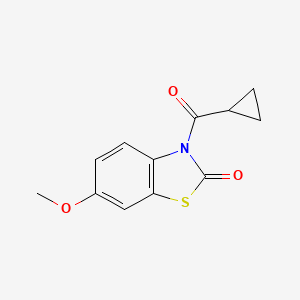
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)


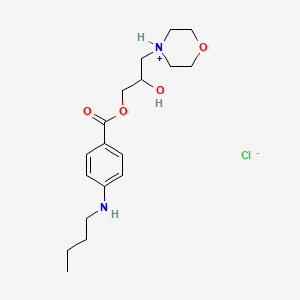
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
